N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS No.: 941928-32-1
Cat. No.: VC7077622
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941928-32-1 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.354 |
| IUPAC Name | 5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21) |
| Standard InChI Key | ZJGGDHPJAGUXNJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Introduction
1. Overview of N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
This compound belongs to a class of heterocyclic organic molecules containing a furo[3,2-b]pyridine core fused with a pyridine ring and substituted with functional groups such as a carboxamide (-CONH-) and an isopropylphenyl group. These structural features suggest it could have applications in medicinal chemistry or materials science.
2. Structural Features
Key Components:
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Furo[3,2-b]pyridine Core: A fused heterocyclic system combining furan (a five-membered oxygen-containing ring) and pyridine (a six-membered nitrogen-containing ring). This moiety is often associated with biological activity.
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Carboxamide Group (-CONH-): This functional group is commonly found in drug molecules due to its ability to form hydrogen bonds, enhancing interactions with biological targets.
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4-Isopropylphenyl Substituent: The presence of an aromatic ring with an isopropyl group contributes to hydrophobic interactions and may influence the compound's pharmacokinetics.
3. Potential Applications
Although no specific data is available for this compound, its structure suggests potential uses in the following areas:
3.1. Medicinal Chemistry
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Drug Discovery: Compounds with furo[3,2-b]pyridine scaffolds are often explored for their antitumor, anti-inflammatory, or antimicrobial properties.
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Enzyme Inhibition: The carboxamide group may enable the compound to act as an inhibitor for enzymes by mimicking peptide bonds.
3.2. Materials Science
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Organic Electronics: Heterocyclic systems like furo[3,2-b]pyridine are sometimes used in semiconductors or light-emitting diodes (LEDs).
4. General Synthetic Pathways
The synthesis of such compounds typically involves:
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Formation of the Furo[3,2-b]pyridine Core:
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Cyclization reactions combining furan derivatives with pyridine precursors.
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Introduction of Functional Groups:
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Amide formation via coupling reactions between carboxylic acids (or derivatives) and amines.
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Aromatic Substitution:
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Addition of the isopropylphenyl group through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
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5.2. Biological Activity
While no data is available for this specific compound, similar structures often exhibit:
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Moderate lipophilicity (due to the aromatic and aliphatic groups).
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Potential bioactivity due to hydrogen bonding and π-stacking interactions.
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